molecular formula C8H14O B13822156 5-Methylene-3-heptanone CAS No. 20690-70-4

5-Methylene-3-heptanone

Cat. No.: B13822156
CAS No.: 20690-70-4
M. Wt: 126.20 g/mol
InChI Key: AQEWUVMJFCNFIY-UHFFFAOYSA-N
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Description

5-Methylene-3-heptanone is an organic compound with the molecular formula C8H14O It is a ketone with a methylene group attached to the third carbon of the heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylene-3-heptanone can be synthesized through several methods. One common approach involves the reaction of 3-heptanone with formaldehyde in the presence of a base, such as sodium hydroxide. This reaction leads to the formation of the methylene group at the third carbon position.

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic hydrogenation of 5-methyl-3-heptanone. This process involves the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

5-Methylene-3-heptanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The methylene group in this compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated ketones, substituted ketones

Scientific Research Applications

5-Methylene-3-heptanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methylene-3-heptanone involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Heptanone: A ketone with a similar structure but without the methylene group.

    5-Methyl-3-heptanone: A ketone with a methyl group at the fifth carbon position instead of a methylene group.

Uniqueness

5-Methylene-3-heptanone is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and properties. This structural feature allows it to participate in specific reactions that are not possible with similar compounds like 3-Heptanone or 5-Methyl-3-heptanone.

Properties

CAS No.

20690-70-4

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

5-methylideneheptan-3-one

InChI

InChI=1S/C8H14O/c1-4-7(3)6-8(9)5-2/h3-6H2,1-2H3

InChI Key

AQEWUVMJFCNFIY-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)CC(=O)CC

Origin of Product

United States

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